molecular formula C4H8O B1265639 Allyl methyl ether CAS No. 627-40-7

Allyl methyl ether

Cat. No. B1265639
CAS RN: 627-40-7
M. Wt: 72.11 g/mol
InChI Key: FASUFOTUSHAIHG-UHFFFAOYSA-N
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Description

Allyl Methyl Ether is a compound of interest in organic chemistry due to its utility as a building block in the synthesis of more complex molecules. It's a simple ether that serves as a precursor in various organic synthesis reactions, highlighting the importance of understanding its properties and reactions.

Synthesis Analysis

The synthesis of ethers, including Allyl Methyl Ether, can be achieved through several protocols such as Williamson ether synthesis, the Mitsunobu reaction, bimolecular dehydration, and others. Transition metal-free coupling reactions between aliphatic alcohols and unsymmetric diaryliodonium salts, as well as microwave-assisted synthesis, have been explored for their efficiency and environmental friendliness. These methods have evolved to overcome drawbacks such as deactivation through decomposition and the accumulation of significant amounts of acid due to the hydrolysis of Lewis acid catalysts (Mandal et al., 2016).

Scientific Research Applications

High-Temperature Reactions in Water

Allyl phenyl ether has been studied for its behavior when heated in water at high temperatures, demonstrating diverse product distributions. This research highlights the use of high-temperature water as an environmentally benign alternative to traditional acid catalysts or organic solvents for interconverting alcohols and alkenes (Bagnell et al., 1996).

Palladium-Catalyzed Exchange Reactions

Research has shown that allylic compounds like allyl methyl ethers react with active-hydrogen compounds in the presence of palladium catalysts, leading to allylic derivatives (Takahashi et al., 1972).

Asymmetric Synthesis

Studies have demonstrated the use of allyl methyl ethers in the stereoselective allylation of methyl ketones, contributing to the field of asymmetric synthesis and production of tertiary homoallylic ethers (Tietze et al., 2004).

Transition Metal-Catalyzed Substitution Reactions

Research has explored the use of unactivated allylic ethers in transition metal-catalyzed allylic substitution reactions, emphasizing their utility in the formation of C-C, C-N, and C-O bonds (Butt & Zhang, 2015).

Polymerization Applications

Allyl methyl ethers have been used in the synthesis of polysaccharides, demonstrating their role in the creation of water-soluble and insoluble resins (Schweiger, 1964).

Nickel-Catalyzed Allyl-Transfer Reactions

Studies indicate that allylic compounds, including allyl methyl ethers, can be effectively used in nickel-catalyzed allyl-transfer reactions, providing pathways for the synthesis of various organic compounds (Furukawa et al., 1973).

Safety And Hazards

Allyl methyl ether is highly flammable and its vapors may cause dizziness or asphyxiation . It may cause toxic effects if inhaled or absorbed through skin . Inhalation or contact with material may irritate or burn skin and eyes .

Future Directions

The development of technologically attractive methods for the production of ethers like Allyl methyl ether is necessary . The adsorption dynamics of the bifunctional molecule allyl methyl ether on Si(001) was studied using molecular beam techniques, indicating a predominant role of the ether group and a minor influence of the C=C double bond on the adsorption dynamics of AME on Si (001) .

properties

IUPAC Name

3-methoxyprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-3-4-5-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASUFOTUSHAIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060839
Record name 1-Propene, 3-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl methyl ether

CAS RN

627-40-7
Record name Allyl methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-40-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propene, 3-methoxy-
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Record name 1-Propene, 3-methoxy-
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Record name 1-Propene, 3-methoxy-
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Record name 3-methoxypropene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
558
Citations
Y Suzuki, S Iwase, K Hashimoto, S Tanaka… - Chemistry …, 2017 - journal.csj.jp
… The allyl phenyl ether 2c showed 50% higher reactivity than 2d (v obs = 0.77 mM min −1 ), and the allyl methyl ether 2b was three times more reactive than 2d (v obs = 1.6 mM min −1 ) …
Number of citations: 9 www.journal.csj.jp
RD Bowen, AD Wright, PJ Derrick - Organic mass spectrometry, 1992 - Wiley Online Library
… After stirring overnight, careful distillation gave the desired allyl methyl ether (bp 41-43C) in 30-60% yield. Details of these synthetic procedures, which are summarized in Scheme 3, are …
D Tzeng, WP Weber - The Journal of Organic Chemistry, 1981 - ACS Publications
… Allyl methyl ether and benzyl methyl ether react with sodium and trimethylchlorosilane to yield, respectively, allyltrimethylsilane and benzyltrimethylsilane. , -Dimethylallyl methyl …
Number of citations: 32 pubs.acs.org
A Maquestian, D Beugnies, R Flammang… - Organic mass …, 1988 - Wiley Online Library
… (CA) spectrometry and theoretical calculations of [C,H,O] + ions formed under chemical ionization (CI) conditions,' we have the opportunity to look at the behaviour of allyl methyl ether, …
Number of citations: 2 onlinelibrary.wiley.com
T Bohamud, U Höfer, M Dürr - The Journal of Chemical Physics, 2021 - pubs.aip.org
… In this paper, we study the adsorption dynamics of the bifunctional molecule allyl methyl ether (AME) on Si(001). Using molecular beam techniques for the adsorption experiments, the …
Number of citations: 1 pubs.aip.org
T Mukaiyama, H Nagaoka, M Ohshima… - Chemistry Letters, 1986 - journal.csj.jp
In the presence of a catalytic amount of trityl perchlorate, secondary and tertiary allyl methyl ethers smoothly react with silyl enol ethers to afford the corresponding γ,δ-unsaturated …
Number of citations: 26 www.journal.csj.jp
CS Kweon, DW Kim, HK Cho, ST Noh - journal of industrial and …, 2003 - cheric.org
Oligo (propylene oxide-block-ethylene oxide) allyl methyl ethers (Allyl oligo (PO-b-EO) Me) with varying chain lengths and EO/PO ratios were synthesized using methylation, and …
Number of citations: 13 www.cheric.org
DW Kim, ST Noh - Journal of Industrial and Engineering Chemistry, 2003 - cheric.org
1, 1, 1, 3, 5, 5, 5-heptamefnyltrisoloxane (HMTS) grafted oligo (propylene oxide-block-ethylene oxide) allyl methyl ether [HA-oligo (PO-Z>-EO) Me] siloxane wetting agents were …
Number of citations: 13 www.cheric.org
CH Lim, DW Kim, ST Noh - Journal of Industrial and Engineering …, 2003 - cheric.org
Polydisperse oligo (propylene oxide-block-ethylene oxide) allyl methyl ether tetrasiloxane wetting agents [OA-oligo (PO-è-EO) Me series] were synthesized by hydrosilylation reaction of …
Number of citations: 10 www.cheric.org
L Aristizabal, M Ángel, C Orozco, P Ruiz, J Quijano… - Structural Chemistry, 2018 - Springer
… are the highest, 211.2 kJ mol −1 for allyl methyl ether and 182.4 kJ mol −1 for allyl methyl sulfide. … The reaction profiles for allyl methyl ether and allyl methyl sulfide are depicted in Fig. 6. …
Number of citations: 7 link.springer.com

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